molecular formula C19H17N3O3 B4169538 4'-Acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile

4'-Acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile

Cat. No.: B4169538
M. Wt: 335.4 g/mol
InChI Key: DLWOPOLKVGBRDG-UHFFFAOYSA-N
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Description

4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is a complex organic compound that belongs to the class of spirochromenes These compounds are known for their unique structural features, which include a spiro linkage between a chromene and a pyrrole ring

Properties

IUPAC Name

4'-acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-4-9-22-11(2)16(12(3)23)19(18(22)24)13-7-5-6-8-15(13)25-17(21)14(19)10-20/h4-8H,1,9,21H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWOPOLKVGBRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3OC(=C2C#N)N)C(=O)N1CC=C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of a chromene derivative with a pyrrole derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride or iron(III) chloride . The reaction conditions usually require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the yield and purity of the final product. Green chemistry approaches, including the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino derivatives, which can further be utilized in various applications .

Scientific Research Applications

4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-acetyl-1’-allyl-2-amino-5’-methyl-2’-oxo-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3-carbonitrile is unique due to its specific combination of functional groups and the spiro linkage between the chromene and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4'-Acetyl-2-amino-5'-methyl-2'-oxo-1'-prop-2-enylspiro[chromene-4,3'-pyrrole]-3-carbonitrile

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